REACTION_SMILES
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[C:15]([CH3:16])([CH3:17])([CH3:18])[OH:19].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[Cl+:1]([O-:2])[O-:3].[Cl:5][c:6]1[c:7]([F:14])[cH:8][c:9]([CH:10]=[O:11])[cH:12][cH:13]1.[Na+:4].[OH2:20]>>[Cl:5][c:6]1[c:7]([F:14])[cH:8][c:9]([C:10](=[O:11])[OH:19])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(Cl)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |